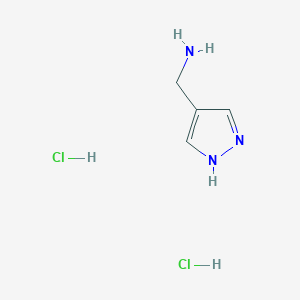

(1H-Pyrazol-4-yl)methanamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2,(H,6,7);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDVQCYMZOCSKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172862-88-2 | |

| Record name | (1H-pyrazol-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] (1H-Pyrazol-4-yl)methanamine, in particular, serves as a critical building block in drug discovery and development.[3] Its structural motif, featuring a primary amine tethered to the 4-position of the pyrazole ring, provides a versatile handle for the construction of more complex molecular architectures. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[3][4]

This technical guide provides a comprehensive overview of robust and scalable synthetic pathways to (1H-Pyrazol-4-yl)methanamine dihydrochloride. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind procedural choices, offering field-proven insights for researchers, chemists, and drug development professionals. We will explore two primary, validated routes commencing from distinct but readily accessible pyrazole-based precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach to (1H-Pyrazol-4-yl)methanamine (the free base of our target) identifies two key C-N bond disconnections. The primary amine can be installed via the reduction of a corresponding nitrile or through the reductive amination of an aldehyde. This analysis points to two highly valuable and strategic intermediates: 1H-Pyrazole-4-carbonitrile and 1H-Pyrazole-4-carbaldehyde .

Caption: Retrosynthetic pathways for (1H-Pyrazol-4-yl)methanamine.

Synthesis Pathway I: Via Reductive Amination of 1H-Pyrazole-4-carbaldehyde

This pathway is arguably the most common, leveraging the versatile chemistry of the aldehyde functional group. The synthesis is divided into two principal stages: the formation of the key aldehyde intermediate and its subsequent conversion to the target amine.

Part A: Synthesis of the Key Intermediate: 1H-Pyrazole-4-carbaldehyde

While several methods exist for the synthesis of pyrazole-4-carbaldehydes, including the Vilsmeier-Haack reaction[5][6], a particularly efficient and scalable approach begins with pyrazole itself. A two-step method using an N-protected 4-pyrazolylmagnesium bromide intermediate has been developed, which notably avoids the need for laborious purification of intermediates, allowing for multi-gram scale synthesis in a single run.[7]

The causality behind this approach is rooted in controlling the reactivity of the pyrazole ring. The initial iodination at the 4-position provides a handle for subsequent Grignard formation. The acidic N-H proton of the pyrazole ring would interfere with the Grignard reagent; therefore, protection with a labile group like 1-ethoxyethyl is a critical step to ensure the reaction proceeds to form the desired C-Mg bond. This organometallic intermediate is then formylated using a suitable electrophile like N,N-dimethylformamide (DMF).

Caption: Workflow for the scalable synthesis of 1H-Pyrazole-4-carbaldehyde.

-

Step 1: 4-Iodo-1H-pyrazole: Pyrazole (4.41 mol) is dissolved in a mixture of acetic acid and 30% aqueous H₂SO₄. The solution is heated to 60 °C, and iodine (1.77 mol) and iodic acid dihydrate (0.89 mol) are added portion-wise with stirring.

-

Step 2: 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole (N-Protection): To a solution of 4-iodo-1H-pyrazole (406 mmol) in benzene, a catalytic amount of 30% HCl in Et₂O and ethyl vinyl ether (1.27 eq) are added.

-

Step 3: 1H-Pyrazole-4-carbaldehyde Hydrochloride: The N-protected iodopyrazole is used to form a Grignard reagent with isopropylmagnesium chloride. This is followed by formylation with DMF and an acidic workup to yield the target aldehyde as its hydrochloride salt.

| Reagent/Parameter | Step 1 (Iodination) | Step 2 (Protection) | Step 3 (Formylation) |

| Key Reagents | Pyrazole, I₂, HIO₃·2H₂O | 4-Iodo-1H-pyrazole, Ethyl vinyl ether | N-Protected Iodopyrazole, i-PrMgCl, DMF |

| Solvent | Acetic Acid / H₂O | Benzene | THF |

| Temperature | 60 °C | Room Temperature | 0 °C to RT |

| Yield | Good (used directly) | Good (used directly) | Good (overall) |

Part B: Reductive Amination & Salt Formation

With the aldehyde in hand, the final steps involve forming the primary amine and converting it to the stable dihydrochloride salt. Reductive amination is a robust and widely used transformation that proceeds via the initial formation of an imine intermediate from the aldehyde and an ammonia source, which is then reduced in situ to the amine.

-

Step 1: Reductive Amination: 1H-Pyrazole-4-carbaldehyde is dissolved in a suitable solvent such as methanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent like sodium borohydride (NaBH₄) portion-wise at 0-5 °C. The reaction is stirred until completion, as monitored by TLC.

-

Step 2: Workup and Isolation of Free Base: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is taken up in an appropriate solvent system for extraction to isolate the crude (1H-Pyrazol-4-yl)methanamine free base.

-

Step 3: Dihydrochloride Salt Formation: The crude amine is dissolved in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). A solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent (like diethyl ether), and dried under vacuum.

Synthesis Pathway II: Via Reduction of 1H-Pyrazole-4-carbonitrile

An alternative and powerful strategy involves the synthesis of a 1H-pyrazole-4-carbonitrile intermediate, followed by its reduction to the primary amine. This route can be highly efficient, especially with the advent of modern one-pot, multi-component reaction protocols.[8][9]

Part A: Synthesis of the Key Intermediate: 1H-Pyrazole-4-carbonitrile

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles can often be achieved through a one-pot, three-component reaction involving an aldehyde, a hydrazine (e.g., phenylhydrazine), and malononitrile.[8][9] These methods are highly valued for their efficiency, saving energy, reducing waste, and shortening reaction times compared to traditional multi-step syntheses.[8] The reaction can be catalyzed by various means, including Lewis acids or even performed under catalyst-free microwave conditions.[8]

Caption: General workflow for one-pot synthesis of pyrazole-4-carbonitriles.

-

Reaction Setup: In a suitable flask, a hydrazine derivative (1 mmol), an aldehyde derivative (1 mmol), malononitrile (1 mmol), and a catalyst (e.g., 0.05 g of a specialized LDH catalyst) are combined.[9]

-

Reaction Conditions: A solvent system (e.g., H₂O/EtOH) is added, and the mixture is stirred at a specific temperature (e.g., 55 °C) for the required time (typically 15-30 minutes).[9]

-

Workup and Isolation: The reaction progress is monitored by TLC. Upon completion, the product is isolated, often by simple filtration and washing, yielding a high-purity product.

| Component | Example | Role |

| Aldehyde | Benzaldehyde derivatives | Provides C3 and its substituent |

| Hydrazine | Phenylhydrazine | Provides N1, N2 and the N1-substituent |

| Active Methylene | Malononitrile | Provides C4, C5, and the nitrile group |

| Catalyst/Conditions | LDH, AlCl₃, Microwave | Facilitates condensation and cyclization |

Part B: Nitrile Reduction & Salt Formation

The conversion of the cyano group to an aminomethyl group is a standard transformation. The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily converts nitriles to primary amines. It requires anhydrous conditions and careful handling.

-

Catalytic Hydrogenation: A milder alternative using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is often preferred for its safety and better functional group tolerance.

-

Step 1: Nitrile Reduction (Catalytic Hydrogenation): The 1H-pyrazole-4-carbonitrile is dissolved in a solvent like ethanol or methanol, often with an ammonia source to suppress secondary amine formation. A catalytic amount of Raney Nickel or Pd/C is added. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to high-pressure autoclave) and stirred until hydrogen uptake ceases.

-

Step 2: Workup: The catalyst is carefully removed by filtration (e.g., through Celite). The filtrate is concentrated under reduced pressure to yield the crude free amine.

-

Step 3: Dihydrochloride Salt Formation: The procedure is identical to that described in Pathway I, Part B.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals would include those for the pyrazole ring protons (typically in the aromatic region), a signal for the methylene (-CH₂) group, and broad signals for the amine (-NH₃⁺) and pyrazole N-H protons.

-

¹³C NMR: Will show characteristic peaks for the pyrazole ring carbons and the methylene carbon.

-

Mass Spectrometry: Will confirm the molecular weight of the free base (C₄H₇N₃, MW: 97.12 g/mol ).[10]

-

FT-IR: Will show characteristic stretches for N-H bonds (both in the amine salt and the pyrazole ring) and C-H bonds.

The dihydrochloride salt has a molecular formula of C₄H₉Cl₂N₃ and a molecular weight of 170.04 g/mol .[4]

Conclusion and Comparative Analysis

Both pathways presented offer viable and effective routes to this compound. The choice between them depends on starting material availability, scalability requirements, and laboratory safety considerations.

-

Pathway I (via Aldehyde): This route is well-documented and highly scalable, especially with the improved synthesis of the aldehyde intermediate from pyrazole itself.[7] Reductive amination is a reliable and generally high-yielding reaction.

-

Pathway II (via Nitrile): This pathway benefits from modern, highly efficient one-pot syntheses for the nitrile intermediate, which aligns with the principles of green chemistry by reducing steps and waste.[9] However, the subsequent nitrile reduction step, particularly if using LiAlH₄, requires more stringent safety precautions.

Ultimately, both strategies culminate in the desired versatile building block, empowering further research and development in medicinal and materials chemistry.

References

- Štefane, B., & Stanovnik, B. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde.

- Al-Ghorbani, M., et al. (2016). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kauno Technologijos Universitetas. [Link]

- ResearchGate. (n.d.). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).

- Patil, S. S., et al. (2012). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5787-5791. [Link]

- Molbase. (n.d.). 1H-pyrazol-4-ylmethanamine,hydrochloride | 1196153-79-3.

- PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.

- Ghorbani-Vaghei, R., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-13. [Link]

- PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.

- ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine.

- TSI Journals. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study.

- Organic Syntheses. (n.d.). 1-BENZYL-3-(4-CHLOROPHENYL)-5-p-TOLYL-1H-PYRAZOLE.

- MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.

- Lead Sciences. (n.d.). (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride.

- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

- El-Emary, T. I. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(8), 6329-6342. [Link]

- ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole-4-carbonitrile....

- Tairov, M., et al. (2021). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Journal of Fluorine Chemistry, 249, 109855. [Link]

- ResearchGate. (n.d.). Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]....

- Ansari, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(3), 119-135. [Link]

- Wang, L., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. The Journal of Organic Chemistry, 86(17), 11943-11951. [Link]

- PubChem. (n.d.). (1-Isopropyl-1H-pyrazol-4-yl)methanamine.

- Yadav, P., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules, 29(11), 2589. [Link]

- ResearchGate. (n.d.). F(1H‐Pyrazol‐4‐yl)methylene‐Hydrazide derivatives: Synthesis and antimicrobial activity.

- Stevens, E. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

- ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride | 904696-62-4 [smolecule.com]

- 4. labsolu.ca [labsolu.ca]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical and Physical Properties of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and handling protocols for (1H-Pyrazol-4-yl)methanamine Dihydrochloride (CAS No: 1172862-88-2). As a functionalized pyrazole, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous FDA-approved pharmaceuticals, underscoring the importance of its derivatives.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its characterization, synthesis, and safe utilization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make it an ideal scaffold for designing bioactive molecules.[2] A significant number of blockbuster drugs, including the anti-inflammatory agent celecoxib, the kinase inhibitors ibrutinib and ruxolitinib, and the erectile dysfunction medication sildenafil, feature a pyrazole core.[2] These successes have fueled extensive research into novel pyrazole derivatives like (1H-Pyrazol-4-yl)methanamine, which offer a versatile handle for further chemical modification and exploration of structure-activity relationships (SAR).[3] This guide focuses specifically on the dihydrochloride salt, a form chosen to enhance aqueous solubility and stability for research applications.[4]

Compound Identification and Structure

Nomenclature and Chemical Identifiers

-

Systematic Name: this compound

-

InChI: InChI=1S/C4H7N3.2ClH/c5-1-4-2-6-7-3-4;;/h2-3H,1,5H2,(H,6,7);2*1H[5]

Molecular Structure

This compound consists of a central pyrazole ring substituted at the 4-position with a methanamine group. The dihydrochloride salt form indicates that both the primary amine and one of the pyrazole ring nitrogens are protonated, each associated with a chloride counter-ion. This dual protonation significantly influences the molecule's solubility and reactivity compared to its free base form.

Caption: Structure of this compound.

Physicochemical Properties

The accurate characterization of a compound's physical properties is a prerequisite for its effective use in any research setting. The data below has been compiled from vendor technical sheets and chemical databases.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [8] |

| Molecular Formula | C₄H₉Cl₂N₃ | [5][7] |

| Molecular Weight | 170.04 g/mol | [5][7] |

| Purity | ≥97% (typical) | [5][6] |

| Solubility | Soluble in water, methanol, ethanol. | [9] |

| Melting Point | Data not available. Requires experimental determination. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [8][10] |

Spectroscopic and Analytical Characterization

Expertise & Experience: The dihydrochloride nature of this compound requires careful consideration during analytical method development. The low volatility of the salt form makes direct GC analysis problematic, while its high polarity is well-suited for reverse-phase or ion-exchange HPLC. Spectroscopic analysis must account for the protonated state of the amine and pyrazole moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a solvent like DMSO-d₆ or D₂O, the spectrum is expected to show:

-

Two distinct singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two C-H protons on the pyrazole ring.

-

A singlet or triplet around δ 4.0-4.5 ppm for the methylene (-CH₂) protons.

-

A broad, exchangeable singlet for the pyrazole N-H proton (δ > 12 ppm in DMSO-d₆).

-

A broad, exchangeable singlet for the ammonium (-N⁺H₃) protons. The chemical shift of this peak is highly dependent on concentration and residual water.

-

-

¹³C NMR: The spectrum should reveal four distinct signals: two for the sp²-hybridized carbons of the pyrazole ring, one for the sp³-hybridized methylene carbon, and potentially a fourth for the other pyrazole carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

-

A very broad band from 2500-3300 cm⁻¹ resulting from the N-H stretching vibrations of both the pyrazole N-H and the ammonium -N⁺H₃ group.

-

C-H stretching vibrations just above 3000 cm⁻¹.

-

C=N and C=C stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Using Electrospray Ionization (ESI) in positive mode, the primary ion observed would correspond to the free base.

-

Expected [M+H]⁺: 98.08, corresponding to the monoisotopic mass of the free base C₄H₇N₃ plus a proton.

Chromatographic Purity Assessment

Trustworthiness: A self-validating chromatographic method is essential for confirming purity. This involves analyzing a blank (solvent) to identify system peaks, running the sample to determine the main peak and any impurities, and spiking the sample with a known standard if available to confirm peak identity.

Caption: A typical analytical workflow for compound characterization.

Experimental Protocol 1: HPLC-UV Method for Purity Determination

-

Rationale: Reversed-phase HPLC is a robust method for analyzing polar, non-volatile compounds like amine salts. An acidic mobile phase ensures the amine remains protonated and well-behaved on the column.

-

Instrumentation: HPLC with UV Detector

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 5% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Mobile Phase A.

-

Procedure:

-

Equilibrate the column with 5% B for at least 15 minutes.

-

Inject a solvent blank (Mobile Phase A) to establish the baseline.

-

Inject the prepared sample solution.

-

Integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Experimental Protocol 2: GC-MS Analysis via Free-Base Conversion

-

Rationale: To overcome the non-volatility of the salt, the amine must be converted to its free base form prior to GC analysis. This is achieved by a liquid-liquid extraction following basification.[11][12]

-

Procedure:

-

Dissolve ~5 mg of the dihydrochloride salt in 2 mL of deionized water.

-

Add 1M Sodium Hydroxide (NaOH) solution dropwise until the pH is >10.

-

Extract the aqueous layer three times with 2 mL of dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter or decant the dried organic solution.

-

Analyze the resulting solution directly by GC-MS. The resulting mass spectrum should correspond to the free base (C₄H₇N₃).

-

Synthesis and Reactivity

Plausible Synthetic Route

While multiple synthetic routes exist for pyrazole derivatives, a common and reliable pathway to (1H-Pyrazol-4-yl)methanamine involves the reduction of a corresponding nitrile or carboxylate precursor. A plausible laboratory-scale synthesis starts from methyl 1H-pyrazole-4-carboxylate.[13]

Caption: A plausible synthetic pathway to the target compound.

Key Chemical Reactivity

-

Amine Group: The primary amine is a nucleophile and can participate in reactions such as acylation, alkylation, and reductive amination to build more complex molecules.[4]

-

Pyrazole Ring: The pyrazole ring is relatively stable. The N-H proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation at the 1-position.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as hazardous and should be handled with appropriate care.

Recommended Handling Procedures

-

Always handle in a well-ventilated area or a chemical fume hood.[14][15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Avoid breathing dust.[14]

-

Avoid contact with skin and eyes.[14]

-

Wash hands thoroughly after handling.[16]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][15]

-

For long-term stability, store at 2-8°C under an inert atmosphere.[8][10]

-

Incompatible with strong oxidizing agents.[17]

Conclusion

This compound is a foundational building block for chemical synthesis and drug discovery, providing a gateway to a wide array of more complex pyrazole-containing molecules. Its well-defined structure, combined with the strategic placement of a reactive aminomethyl group, makes it a valuable tool for researchers. Understanding its physicochemical properties, analytical behavior, and safety protocols, as detailed in this guide, is paramount to its successful and safe application in the laboratory.

References

- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions).

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives.

- STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.

- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.

- MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

- PubChem. (n.d.). (1H-Pyrazol-4-yl)methanamine hydrochloride.

- Journal of Chromatographic Science. (1972). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.

- Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.

- ACS Publications. (n.d.). Separation and Identification of Derivatives of Biologic Amines by Gas-Liquid Chromatography.

- ResearchGate. (2015, September 30). How analyze an amine chlorhydrate by GC ?.

- PubChem. (n.d.). 1H-pyrazol-4-ylmethanamine.

- PubMed. (2023, March 25). Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

- Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).

- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy (4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine hydrochloride | 904696-62-4 [smolecule.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 1172862-88-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. 1H-pyrazol-4-ylmethanamine dihydrochloride | 1172862-88-2 | XWB86288 [biosynth.com]

- 8. This compound CAS#: 1172862-88-2 [chemicalbook.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. guidechem.com [guidechem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1H-Pyrazol-4-yl)methanamine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-Pyrazol-4-yl)methanamine dihydrochloride, a key heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its rigid pyrazole core, coupled with a reactive primary amine, provides a versatile scaffold for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and its emerging applications in the development of novel therapeutics, particularly as kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The pyrazole motif is a privileged structure in drug discovery, featured in numerous approved drugs, and this particular derivative serves as a valuable starting point for the exploration of new chemical space.[1][2][3]

Physicochemical Properties and Structure

This compound is a white to off-white solid. As a dihydrochloride salt, it exhibits enhanced solubility in aqueous media compared to its free base form, a desirable characteristic for many synthetic and biological applications.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1172862-88-2 | [4][5][6] |

| Molecular Formula | C₄H₉Cl₂N₃ | [7] |

| Molecular Weight | 170.04 g/mol | [6] |

| IUPAC Name | (1H-Pyrazol-4-yl)methanamine;dihydrochloride | |

| Synonyms | 4-(Aminomethyl)-1H-pyrazole dihydrochloride |

The structure of (1H-Pyrazol-4-yl)methanamine features a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The aminomethyl group is attached at the C4 position of this ring. The dihydrochloride salt form indicates that both the primary amine and one of the pyrazole nitrogens are protonated.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 1H-pyrazole-4-carbaldehyde. This method involves a reductive amination reaction, a robust and widely used transformation in medicinal chemistry.

Experimental Protocol:

Step 1: Formation of the Imine Intermediate

-

To a solution of 1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Reduction of the Imine and Salt Formation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of (1H-Pyrazol-4-yl)methanamine.

-

Dissolve the crude amine in a minimal amount of methanol and cool to 0 °C.

-

Add a solution of hydrochloric acid in diethyl ether (2M, 2.2 eq) dropwise with stirring.

-

The dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Figure 2: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Expected signals include two distinct singlets for the pyrazole ring protons, a singlet for the methylene (-CH₂-) protons adjacent to the amine, and a broad signal for the amine and pyrazole N-H protons, which may exchange with deuterium in solvents like D₂O.[8] The chemical shifts will be influenced by the protonation state of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons and the methylene carbon. The positions of these signals are consistent with the proposed structure.[9][10][11][12][13]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of the free base, (1H-Pyrazol-4-yl)methanamine, would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 98.1.[14] The fragmentation pattern under tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation pathways for benzylamine-like structures involve the loss of ammonia.[15][16][17][18]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the amine and pyrazole groups, C-H stretching for the aromatic and aliphatic portions, and C=N and C=C stretching vibrations from the pyrazole ring. The presence of the hydrochloride salt will be indicated by broad absorption bands in the 2400-3200 cm⁻¹ region, corresponding to the N-H⁺ stretching vibrations of the ammonium and pyrazolium ions.[3][19][20][21]

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.[14][22][23] A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically effective for separating the target compound from any impurities.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable building block in the design and synthesis of novel drug candidates.

Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[1][3] The aminomethyl group of (1H-Pyrazol-4-yl)methanamine provides a convenient handle for further chemical modifications, allowing for the introduction of various substituents to target the ATP-binding site of specific kinases. By derivatizing the amine, researchers can generate libraries of compounds to screen for inhibitory activity against a range of kinases implicated in diseases such as cancer and inflammatory disorders.[2][24][25][26]

Figure 3: Role in the discovery workflow of novel kinase inhibitors.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent a large family of drug targets. The pyrazole moiety has been incorporated into ligands that modulate the activity of GPCRs.[27] Specifically, derivatives of (1H-Pyrazol-4-yl)methanamine have been explored as allosteric modulators of metabotropic glutamate receptors (mGluRs).[24][28][29][30][31] Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function. The aminomethyl group allows for the attachment of larger, more complex chemical moieties to probe the allosteric binding pockets of these important receptors.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions in a well-ventilated area.[32] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[32] Avoid inhalation of dust and contact with skin and eyes.[32] In case of contact, rinse thoroughly with water.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[32]

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven importance of the pyrazole scaffold in bioactive molecules, makes it an attractive starting point for the development of novel kinase inhibitors and GPCR modulators. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important chemical entity in their quest for new and improved therapeutics.

References

- Ricci, A., Sablé, S., & De Pauw, E. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 39(6), 684–696. [Link]

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.).

- MATERIAL SAFETY DATA SHEET. (n.d.).

- Dhe-Paganon, S., Filippakopoulos, P., & Knapp, S. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(2), 225–233. [Link]

- Wille, S., Will, D. W., & Bretschneider, T. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules (Basel, Switzerland), 25(17), 3954. [Link]

- Ricci, A., Sablé, S., & De Pauw, E. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Request PDF.

- Simon, E. S., Papoulias, P. G., & Andrews, P. C. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. [Link]

- Yde, B., Larsen, C., & Pedersen, E. B. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules (Basel, Switzerland), 28(7), 2951. [Link]

- Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., Ling, Y. Y., Lin, L., Ruiz, C. H., LoGrasso, P., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735. [Link]

- Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).

- Wang, X., He, Y., Zhang, H., Liu, X., Xie, C., & Chen, H. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 923–927. [Link]

- Ali, A. A. M., Sami, I., El-nasser, K. S., & Sayed, M. (2022). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Request PDF.

- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.).

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - Semantic Scholar. (n.d.). Retrieved January 7, 2026, from [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Wang-Zhi/780c122045e7f86f34e628172c72b83491f865f1]([Link]

- 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem. (n.d.).

- 1H NMR chemical shift ppm table. (n.d.).

- Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Lindsley, C. W., Conn, P. J., & Xiang, Z. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 18(20), 5552–5556. [Link]

- 1H-pyrazol-4-yl(4-pyridyl)methanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (n.d.).

- Chemoselective Synthesis of 5-Alkylamino-1H-pyrazole-4-carbaldehydes by Cesium- and Copper-Mediated Amination | Request PDF - ResearchGate. (n.d.).

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.).

- Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. (n.d.).

- Williams, R., Johnson, K. A., Gentry, P. R., Niswender, C. M., Weaver, C. D., Lindsley, C. W., Conn, P. J., & Xiang, Z. (2008). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 18(20), 5552–5556. [Link]

- Naimi, Y., & Zargari, F. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(1), 134. [Link]

- Urwyler, S. (2011). Allosteric modulators of metabotropic glutamate receptors. Neuropharmacology, 60(1), 60–69. [Link]

- Yurttaş, L., & Atlı, Ö. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of organic chemistry, 86(13), 9219–9226. [Link]

- Rodriguez, A. L., Grier, M. D., Jones, C. K., Herman, E. J., Lindsley, C. W., Conn, P. J., & Hopkins, C. R. (2010). Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. Molecular pharmacology, 78(6), 1105–1122. [Link]

- How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra? - ResearchGate. (n.d.).

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF - ResearchGate. (n.d.).

- Conn, P. J., Lindsley, C. W., & Jones, C. K. (2013). Allosteric Modulation of Metabotropic Glutamate Receptors.

- 1H NMR Chemical Shift - Oregon State University. (n.d.).

- (1H-Pyrazol-4-yl)methanamine hydrochloride | C4H8ClN3 | CID 57415873 - PubChem. (n.d.).

- Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (2013, October 13).

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).

- The infrared spectra of secondary amines and their salts - ResearchGate. (n.d.).

- SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).

- Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles | Analytical Chemistry - ACS Publications. (n.d.).

- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1).

- 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study - ResearchGate. (2017, June 16).

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1172862-88-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1172862-88-2 | CAS DataBase [m.chemicalbook.com]

- 6. 1172862-88-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 9. rsc.org [rsc.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 14. ijcpa.in [ijcpa.in]

- 15. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 23. discovery.researcher.life [discovery.researcher.life]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]

- 27. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Allosteric Modulation of Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. ineosopen.org [ineosopen.org]

Structure elucidation of (1H-Pyrazol-4-yl)methanamine dihydrochloride

An In-Depth Technical Guide to the Structure Elucidation of (1H-Pyrazol-4-yl)methanamine Dihydrochloride

Abstract

(1H-Pyrazol-4-yl)methanamine is a foundational heterocyclic amine scaffold crucial in the landscape of medicinal chemistry and drug development. Its utility stems from the versatile pyrazole core, which serves as a key pharmacophore in numerous therapeutic agents. The compound is typically handled as a dihydrochloride salt to enhance its aqueous solubility and stability, making it more amenable to formulation and biological testing. Unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for advancing any research or development program. This guide provides a comprehensive, multi-technique strategy for the definitive structure elucidation of this compound, integrating insights from mass spectrometry, multi-dimensional NMR spectroscopy, infrared spectroscopy, and single-crystal X-ray crystallography. The narrative is designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to create a self-validating analytical workflow.

The Analytical Imperative: An Introduction

The journey from a promising molecular scaffold to a viable drug candidate is paved with rigorous analytical characterization. For a molecule like this compound, every atom's position and the overall molecular architecture must be known with absolute certainty. This is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting stringent regulatory requirements. A flawed structural assignment can invalidate extensive biological data and lead to costly development failures.

Foundational Analysis: Molecular Formula and Mass Confirmation

The first step in any structural elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial assessment.

Causality of Technique Selection: Why HRMS?

Unlike unit-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm). This precision is sufficient to distinguish between molecular formulas with the same nominal mass, offering a high degree of confidence in the elemental composition. For a polar, pre-salted compound like this compound, Electrospray Ionization (ESI) is the ideal ionization technique due to its soft nature, which minimizes fragmentation and preserves the molecular ion. The analysis is performed on the free base, which has a molecular formula of C₄H₇N₃ and a monoisotopic mass of 97.0640 Da.[1]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the dihydrochloride salt in 1 mL of a 50:50 acetonitrile/water solution with 0.1% formic acid. The acid ensures the amine remains protonated for efficient ESI.

-

Instrumentation: Infuse the sample solution into an ESI-equipped Orbitrap or Time-of-Flight (TOF) mass spectrometer.

-

Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation and Validation

The primary objective is to observe the protonated molecule, [M+H]⁺, where M is the free base. The measured mass should be compared against the theoretical mass.

| Ion Species | Theoretical m/z | Expected Mass Accuracy | Purpose |

| [C₄H₈N₃]⁺ | 98.0718 | < 5 ppm | Confirms the elemental composition of the free base. |

| [C₃¹³CH₈N₃]⁺ | 99.0752 | < 5 ppm | The A+1 isotope peak confirms the number of carbon atoms. |

The observation of the [M+H]⁺ ion at m/z 98.0718 with high mass accuracy provides the first piece of validated structural evidence. Further confidence can be gained through tandem MS (MS/MS) experiments, which involve isolating the parent ion and subjecting it to collision-induced dissociation to observe characteristic fragments.[2][3]

Caption: Figure 1: Proposed ESI-MS/MS fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For this compound, a suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon skeleton.[4]

Causality of Experimental Design

-

Solvent Choice: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents. D₂O is often preferred for hydrochloride salts as it readily dissolves them. However, labile protons (N-H and N⁺-H₃) will exchange with deuterium and become invisible. DMSO-d₆ will show these protons, providing a more complete picture.

-

1D Experiments (¹H and ¹³C): These provide the fundamental chemical shift and multiplicity information for each unique proton and carbon environment.

-

2D Experiments (COSY, HSQC, HMBC): These are essential for assembling the structure. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which are critical for connecting non-protonated carbons and linking different fragments of the molecule.

Experimental Protocols

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons in pyrazoles typically appear between 6.0 and 8.0 ppm.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using gradient-selected pulse sequences.

Predicted NMR Data and Interpretation (in DMSO-d₆)

Table 2: Predicted ¹H NMR Data

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Pyrazole N-H | ~13.0 | Broad singlet | 1H | Acidic proton, often broad. |

| N⁺-H₃ | ~8.5 | Broad singlet | 3H | Protons on the ammonium group, deshielded and broad due to exchange and quadrupolar coupling. |

| H3 / H5 | ~7.8 | Singlet | 2H | Equivalent protons on the pyrazole ring, deshielded by the aromatic system. |

| C-H₂ | ~3.9 | Singlet | 2H | Methylene protons adjacent to the ammonium group and the pyrazole ring. |

Table 3: Predicted ¹³C NMR Data

| Assignment | Predicted δ (ppm) | Rationale |

|---|---|---|

| C3 / C5 | ~135 | Aromatic carbons adjacent to nitrogen atoms. |

| C4 | ~110 | Quaternary carbon to which the aminomethyl group is attached. |

| C-H₂ | ~35 | Aliphatic carbon adjacent to the ammonium group. |

The key to validating the structure lies in the HMBC spectrum. The correlations from the methylene protons (~3.9 ppm) to the pyrazole carbons C4 (~110 ppm) and C3/C5 (~135 ppm) would definitively prove the attachment of the aminomethyl group to the C4 position of the pyrazole ring.

Caption: Figure 2: Key HMBC correlations for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid, straightforward technique used to confirm the presence of key functional groups. It serves as an excellent complementary method to NMR and MS. For this compound, the spectrum will be dominated by vibrations from the pyrazole ring, the alkyl chain, and, most importantly, the ammonium and hydrochloride moieties.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's functional groups.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3400 | N-H Stretch | Pyrazole N-H |

| 2500-3000 (broad) | N⁺-H Stretch | Ammonium (R-NH₃⁺) |

| 2850-2960 | C-H Stretch | Methylene (-CH₂-) |

| ~1600 | N-H Bend | Ammonium (R-NH₃⁺) |

| 1450-1550 | C=C, C=N Stretch | Pyrazole ring |

The most diagnostic feature is the very broad and strong absorption band between 2500-3000 cm⁻¹, which is characteristic of the stretching vibrations in an ammonium salt. This confirms the protonation of the primary amine.[8]

Single-Crystal X-ray Crystallography: The Unassailable Proof

While the combination of MS and NMR provides definitive proof of the molecular constitution and connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure in the solid state.[9] It reveals precise bond lengths, bond angles, and the spatial arrangement of the molecule, including the positions of the chloride counter-ions and any intermolecular hydrogen bonding networks.[10][11]

Causality and Significance

Experimental Workflow

-

Crystal Growth: Grow single crystals of suitable quality, typically by slow evaporation of a solvent (e.g., methanol/ether).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions to achieve the best fit with the experimental data.

The resulting model would visually confirm the pyrazole ring, the aminomethyl substituent at the C4 position, and the presence of two chloride ions per molecule, confirming the dihydrochloride stoichiometry.

An Integrated Workflow for Unambiguous Elucidation

The power of this approach lies not in any single technique, but in their synergistic integration. Each step provides a layer of validation for the others, culminating in an unshakeable structural assignment.

Sources

- 1. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Activity of Novel Pyrazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have enabled the development of a vast library of derivatives.[3] These compounds exhibit a remarkable breadth of biological activities, positioning them as promising candidates for therapeutic agent development across multiple disease areas.[4][5][6] This guide provides an in-depth exploration of the significant biological activities of novel pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed protocols for activity assessment, and offer insights into the structure-activity relationships that govern their therapeutic potential.

Introduction: The Pyrazole Core in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in the design of bioactive molecules. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticancer agent ruxolitinib, and the anti-obesity drug rimonabant, underscores its pharmacological importance.[1][3] The pyrazole ring's aromaticity, combined with its ability to act as both a hydrogen bond donor and acceptor, allows for versatile interactions with a wide range of biological targets.[4] Chemists can readily modify the pyrazole ring at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties to enhance potency, selectivity, and pharmacokinetic profiles.[4][7] This synthetic tractability has fueled extensive research, leading to the discovery of novel derivatives with potent activities against cancer, microbial infections, and inflammatory conditions.[3][8][9]

Key Biological Activities of Novel Pyrazole Derivatives

Recent research has highlighted the efficacy of pyrazole derivatives in several key therapeutic areas.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating multiple mechanisms of action.[1][7] They have been shown to interact with various critical targets in cancer cells, including protein kinases, tubulin, and DNA.[1][4][7]

Mechanisms of Action:

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are crucial for cell growth, differentiation, and proliferation.[4][7] By blocking these enzymes, pyrazole compounds can halt the cell cycle and induce apoptosis (programmed cell death).[4]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[7][10] This disruption of the cellular skeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

-

DNA Intercalation and Topoisomerase Inhibition: Certain pyrazole compounds can insert themselves between the base pairs of DNA (intercalation) or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[7] This leads to DNA damage and triggers cell death pathways.

Examples of Anticancer Activity:

| Compound Class | Cancer Cell Line(s) | Reported IC50 Values | Reference |

| Imidazole-2-thione tethered acenaphthylenone | MCF-7 (Breast) | More active than doxorubicin | [7] |

| 1,2,3-triazole-pyrazole hybrids | HepG-2, HCT-116, MCF-7 | 12.22 - 14.64 µM | [8] |

| Pyrazole-containing imide derivatives | A-549 (Lung) | 3.22 - 27.43 µM | [8] |

| Ferrocene-pyrazole hybrids | HCT-116 (Colon) | 3.12 µM | [1] |

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[11] Pyrazole derivatives have shown significant promise, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[9][12][13]

Mechanisms of Action:

-

Inhibition of Essential Enzymes: Pyrazole compounds can target key bacterial enzymes that are not present in humans, such as DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.[14]

-

Disruption of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

-

Metabolic Pathway Interruption: They can also inhibit specific metabolic pathways essential for the survival of microorganisms.[12]

Spectrum of Activity:

-

Antibacterial: Novel pyrazole-thiazole hybrids have demonstrated potent activity against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[14] Derivatives have also shown effectiveness against both Gram-positive (e.g., Listeria monocytogenes) and Gram-negative (e.g., Escherichia coli, Salmonella gallinarum) bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.5-4 µg/mL.[12]

-

Antifungal: Pyrazole derivatives have also been evaluated for their antifungal properties against various phytopathogenic fungi and human fungal pathogens.[5][9]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives, most notably the selective COX-2 inhibitor celecoxib, are well-established anti-inflammatory agents.[3][15]

Mechanism of Action: The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[16][17]

-

COX-1 vs. COX-2 Inhibition: The COX enzyme has two main isoforms. COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining. COX-2 is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling.[17] Many novel pyrazole derivatives are designed to selectively inhibit COX-2, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[16][18]

Some pyrazole compounds have demonstrated anti-inflammatory activity comparable or superior to established drugs like celecoxib and diclofenac in preclinical models, such as the carrageenan-induced rat paw edema assay.[8][16][18]

Mechanistic Insights and Signaling Pathways

Understanding the molecular pathways affected by pyrazole derivatives is crucial for rational drug design.

Anticancer Signaling Pathway: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like EGFR or downstream intracellular kinases like CDKs. Inhibition of these pathways disrupts signals that promote cell proliferation and survival.

Caption: Pyrazole derivatives inhibiting key kinase signaling pathways.

Anti-inflammatory Pathway: COX-2 Inhibition

The anti-inflammatory action is primarily mediated by blocking the conversion of arachidonic acid into pro-inflammatory prostaglandins by the COX-2 enzyme.

Caption: Selective inhibition of the COX-2 enzyme by pyrazole derivatives.

Essential Experimental Protocols for Bioactivity Screening

Rigorous and standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures cell viability and is a standard initial screening method for cytotoxicity.

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%).

-

Controls:

-

Negative Control: Wells with cells treated with vehicle (e.g., DMSO) only.

-

Positive Control: Wells with cells treated with a known anticancer drug (e.g., Doxorubicin).

-

Blank Control: Wells with medium but no cells.

-

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antibacterial Activity (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Bacterial Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Controls:

-

Growth Control (Negative): Wells with bacteria and broth only (no compound).

-

Sterility Control: Wells with broth only (no bacteria or compound).

-

Positive Control: Wells with bacteria and a known antibiotic (e.g., Ciprofloxacin).

-

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and controls.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.

Caption: General workflow for the evaluation of novel pyrazole derivatives.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly fertile ground for the discovery of new therapeutic agents.[3][7] The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, highlight the immense potential of its derivatives.[5][8][19] Future research should focus on leveraging computational tools for in-silico screening and rational design to predict activity and ADME (absorption, distribution, metabolism, and excretion) properties.[20] The exploration of hybrid molecules, where the pyrazole core is combined with other pharmacologically active moieties, may lead to compounds with enhanced efficacy or novel mechanisms of action.[2][8][11] As our understanding of disease pathology deepens, the versatility of the pyrazole nucleus will undoubtedly be harnessed to develop next-generation therapies targeting a wide array of human ailments.

References

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). National Library of Medicine.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2017). MDPI.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2024). MDPI.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). National Library of Medicine.

- Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. (2022). Taylor & Francis Online.

- Review: Anticancer Activity Of Pyrazole. (2022). International Journal of Pharmaceutical Sciences and Research.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). SpringerLink.

- Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. (2023). ResearchGate.

- A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Bentham Science.

- Pyrazoles as anticancer agents: Recent advances. (2022). SRR Publications.

- Synthesis and biological evaluation of novel pyrazole compounds. (2010). PubMed.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2021). Journal of Chemical Reviews.

- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2021). National Library of Medicine.

- Review: biologically active pyrazole derivatives. (2017). RSC Publishing.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). National Library of Medicine.

- Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022). National Library of Medicine.

- Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). IJPPR.

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2016). National Library of Medicine.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Recent Patents on Biotechnology.

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 9. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

The Pyrazole Scaffold: A Privileged Core for Modern Therapeutics

An In-depth Technical Guide for Drug Development Professionals